4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole
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Overview
Description
The compound “4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups. It has a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The triazole ring is substituted with a chlorine atom and a methyl group. The compound also contains a phenyl ring, which is a six-membered ring consisting of carbon atoms, substituted with bromine and fluorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and heteroatoms (atoms other than carbon and hydrogen). The presence of electronegative atoms like fluorine and bromine would create regions of high electron density, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the halogens and the triazole ring. The halogens might make the phenyl ring more reactive towards nucleophilic aromatic substitution reactions. The triazole ring might participate in reactions with electrophiles or act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of halogens might increase its molecular weight and possibly its boiling and melting points. The compound might be soluble in organic solvents due to the presence of the aromatic ring .Scientific Research Applications
Intermolecular Interactions
4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-4H-1,2,4-triazole and its derivatives have been extensively studied for their intermolecular interactions. These studies focus on understanding the nature of interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π. These interactions have been characterized using techniques like Hirshfeld surface analysis and supported by quantum mechanical calculations (Shukla et al., 2014).
Corrosion Inhibition
Triazole derivatives, including those similar to this compound, have been investigated as corrosion inhibitors for metals in various acidic media. Their effectiveness is evaluated using methods like weight loss, electrochemical impedance, and potentiodynamic polarization. The adsorption of these inhibitors on metal surfaces follows Langmuir adsorption isotherm, and their inhibition efficiency is influenced by factors like concentration and temperature (Chaitra et al., 2015).
Antimicrobial Properties
Several 1,2,4-triazole derivatives, closely related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds, especially those with halogen substitutions, have shown potential as antimicrobial agents against a range of pathogens (Desabattina et al., 2014).
Synthesis and Characterization
The synthesis and characterization of 1,2,4-triazole derivatives are crucial in understanding their chemical properties and potential applications. These processes involve various analytical techniques such as IR, NMR, and mass spectrometry, which help in elucidating the molecular structure and understanding the behavior of these compounds in different environments (Zhao et al., 2012).
Surface Morphology Studies
Triazole derivatives are studied for their effect on surface morphology, especially in the context of corrosion inhibition. Techniques like Scanning Electron Microscopy (SEM) and Fourier Transform Infrared (FTIR) spectroscopy are used to examine the interaction between these compounds and metal surfaces, shedding light on their protective properties (Li et al., 2007).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the reaction conditions and the other reactants present .
Future Directions
properties
IUPAC Name |
4-(4-bromo-2-fluorophenyl)-3-chloro-5-methyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClFN3/c1-5-13-14-9(11)15(5)8-3-2-6(10)4-7(8)12/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCHWWRAUIIXDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=C(C=C(C=C2)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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